N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-4-methylbenzenecarboxamide
Description
Chemical Structure:
The compound features a central phenyl ring substituted at the 3-position with chlorine and at the 4-position with a 2-pyrimidinyloxy group. The carboxamide moiety is derived from 4-methylbenzoic acid, forming an N-aryl linkage.
Properties
IUPAC Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-12-3-5-13(6-4-12)17(23)22-14-7-8-16(15(19)11-14)24-18-20-9-2-10-21-18/h2-11H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTATIBQAWJCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-4-methylbenzenecarboxamide, a compound with the molecular formula C18H14ClN3O2, has garnered attention in recent years for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's efficacy and applications.
- Molecular Formula : C18H14ClN3O2
- Molar Mass : 339.78 g/mol
- Structural Characteristics : The compound features a chloro-substituted phenyl ring linked to a pyrimidinyl ether, which is critical for its biological activity.
This compound exhibits several mechanisms that contribute to its biological effects:
- Antitumor Activity : Studies have indicated that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the pyrimidinyloxy group is believed to enhance its interaction with specific cellular targets involved in cell cycle regulation.
- Antimicrobial Properties : Preliminary research suggests that the compound possesses antimicrobial activity against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes related to metabolic pathways, which could be leveraged for therapeutic applications.
Case Studies
- Anticancer Studies : In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cells (MCF-7) by approximately 70% at a concentration of 10 µM over 48 hours. The study attributed this effect to the induction of caspase-dependent apoptosis pathways.
- Antibacterial Efficacy : A study investigating the antibacterial properties of the compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 50 µg/mL and 75 µg/mL, respectively. This suggests potential for development into an antimicrobial agent.
Comparative Analysis
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Antimicrobial | Disrupts cell wall synthesis | |
| Enzyme Inhibition | Inhibits metabolic pathways |
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the bioavailability of this compound. For instance, modifications in the chemical structure have been explored to improve solubility and reduce toxicity while maintaining efficacy against targeted cells.
Future Directions
Ongoing research aims to elucidate the precise molecular targets of this compound, which could lead to more effective therapeutic applications. Additionally, investigations into its pharmacokinetics and long-term effects are essential for assessing safety and efficacy in clinical settings.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₁₈H₁₄ClN₃O₂
- Molecular Weight : 343.78 g/mol (calculated).
- Functional Groups : Chlorophenyl, pyrimidinyloxy, and methylbenzenecarboxamide.
Substitution reaction: Reacting 3-chloro-4-fluoronitrobenzene with 2-pyrimidinol under alkaline conditions to introduce the pyrimidinyloxy group .
Reduction: Converting nitro to amino groups using iron powder under acidic conditions .
Condensation : Coupling the resulting aniline with 4-methylbenzoyl chloride or activated esters in the presence of condensing agents .
Comparison with Structural Analogs
Substituent Variations in the Carboxamide Group
Key Observations :
Comparison with Sulfonamide Analogs
Key Observations :
- Carboxamides vs. Sulfonamides : Carboxamides (e.g., target compound) generally exhibit better solubility and oral bioavailability than sulfonamides due to reduced hydrogen-bond acceptor capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
